molecular formula C12H12O2 B8483162 2-(Phenylmethylene)pentanedial CAS No. 81700-63-2

2-(Phenylmethylene)pentanedial

Cat. No. B8483162
M. Wt: 188.22 g/mol
InChI Key: HAYKPICIXKOWSF-FMIVXFBMSA-N
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Patent
US04371547

Procedure details

A mixture of 100 g. 2,6-dimethoxy-3-(α-methoxybenzyl)tetrahydropyran, 300 g. dioxane, 200 ml. water and 40 g. concentrated hydrochloric acid was stirred for 2 hours at 60°-70° C. The solution, which eventually became homogeneous and brown colored, was cooled, neutralized with sodium bicarbonate and the organic layer was separated. The aqueous layer was extracted twice with ether and the combined organic phase was washed until neutral. The solvent was removed and the residue was distilled in vacuo to give 51 g. of the title compound; b.p. 132° C. (1 mm). Yield: 51 g. (73%) (distillation was accompanied by partial decomposition).
Name
2,6-dimethoxy-3-(α-methoxybenzyl)tetrahydropyran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
title compound

Identifiers

REACTION_CXSMILES
C[O:2][CH:3]1[CH:8]([CH:9](OC)[C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH2:7][CH2:6][CH:5](OC)[O:4]1.O1CCOCC1.Cl.C(=O)(O)[O-].[Na+]>O>[CH:9](=[C:8]([CH2:7][CH2:6][CH:5]=[O:4])[CH:3]=[O:2])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:3.4|

Inputs

Step One
Name
2,6-dimethoxy-3-(α-methoxybenzyl)tetrahydropyran
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1OC(CCC1C(C1=CC=CC=C1)OC)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCOCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 100 g
TEMPERATURE
Type
TEMPERATURE
Details
The solution, which eventually became homogeneous and brown colored, was cooled
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted twice with ether
WASH
Type
WASH
Details
the combined organic phase was washed until neutral
CUSTOM
Type
CUSTOM
Details
The solvent was removed
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled in vacuo
CUSTOM
Type
CUSTOM
Details
to give 51 g

Outcomes

Product
Name
title compound
Type
product
Smiles
C(C1=CC=CC=C1)=C(C=O)CCC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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